
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate, also known as EMDFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMDFC is a cyclic ester that can be synthesized using a simple and efficient method.
Mecanismo De Acción
The mechanism of action of Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is not well understood. However, studies have shown that it can interact with biological molecules such as enzymes and receptors. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. It has also been shown to have anti-inflammatory and antioxidant properties.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can result in improved cognitive function and memory. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has several advantages for lab experiments. It is easy to synthesize using a simple and efficient method. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is also stable and can be stored for long periods without degradation. However, Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is also relatively expensive compared to other chemical compounds.
Direcciones Futuras
There are several future directions for research on Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate. One area of research could be to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate could also be studied as a potential building block for the synthesis of new biologically active molecules. Another area of research could be to study the mechanism of action of Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate in more detail to better understand its biochemical and physiological effects.
In conclusion, Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is simple and efficient, and it has been shown to have various biochemical and physiological effects. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate can be synthesized using a simple and efficient method that involves the reaction of ethyl 2-oxo-4-phenylbutyrate with ethyl vinyl ether in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds smoothly at room temperature and yields Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate in high purity and yield.
Aplicaciones Científicas De Investigación
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has potential applications in various fields of scientific research. It has been studied as a potential building block for the synthesis of biologically active molecules. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has also been used as a ligand in coordination chemistry and as a starting material for the synthesis of chiral compounds.
Propiedades
Número CAS |
107260-09-3 |
|---|---|
Nombre del producto |
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate |
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-12-9-6-8(7(3)14-9)10(11)13-5-2/h9H,4-6H2,1-3H3 |
Clave InChI |
AWHZPZDORPCEKG-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=C(O1)C)C(=O)OCC |
SMILES canónico |
CCOC1CC(=C(O1)C)C(=O)OCC |
Sinónimos |
3-Furancarboxylicacid,5-ethoxy-4,5-dihydro-2-methyl-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



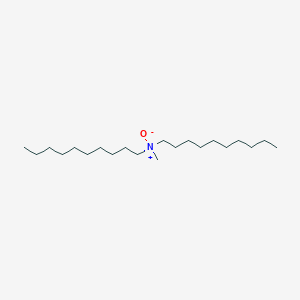
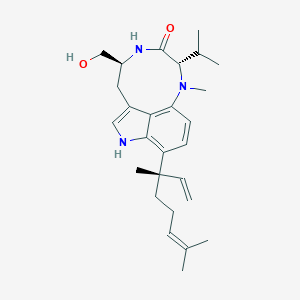

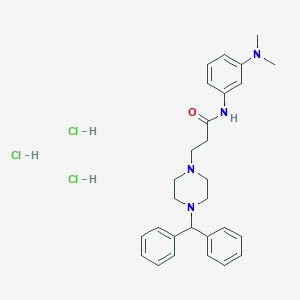
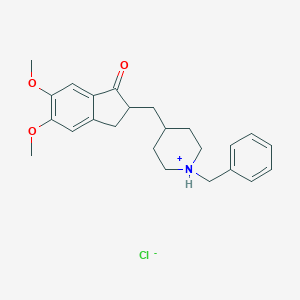
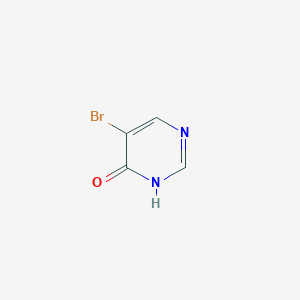

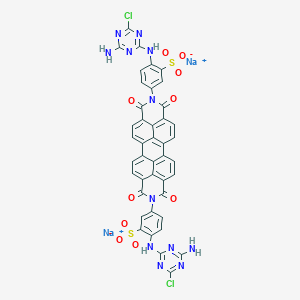

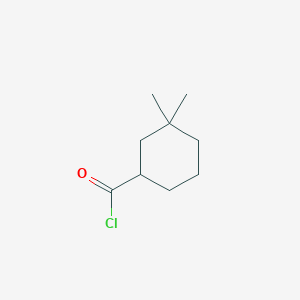
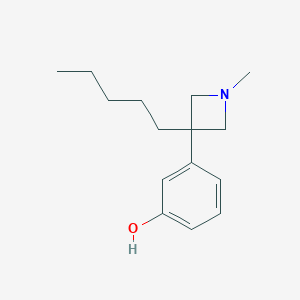
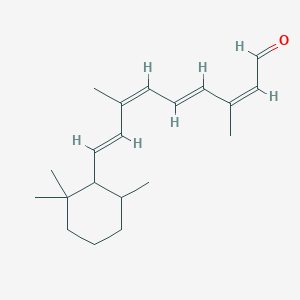
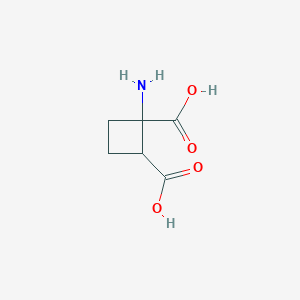
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)